1-(4-Fluorophenyl)-3-[3-(propan-2-yloxy)propyl]thiourea
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Overview
Description
N-(4-FLUOROPHENYL)-N’-(3-ISOPROPOXYPROPYL)THIOUREA is a thiourea derivative characterized by the presence of a fluorophenyl group and an isopropoxypropyl group. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-N’-(3-ISOPROPOXYPROPYL)THIOUREA typically involves the reaction of 4-fluoroaniline with isopropoxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-N’-(3-ISOPROPOXYPROPYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-N’-(3-ISOPROPOXYPROPYL)THIOUREA depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-N’-(3-ISOPROPOXYPROPYL)THIOUREA: Similar structure but with a chlorine atom instead of fluorine.
N-(4-METHOXYPHENYL)-N’-(3-ISOPROPOXYPROPYL)THIOUREA: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
N-(4-FLUOROPHENYL)-N’-(3-ISOPROPOXYPROPYL)THIOUREA is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C13H19FN2OS |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(3-propan-2-yloxypropyl)thiourea |
InChI |
InChI=1S/C13H19FN2OS/c1-10(2)17-9-3-8-15-13(18)16-12-6-4-11(14)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H2,15,16,18) |
InChI Key |
JETNCESGLVDOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=S)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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